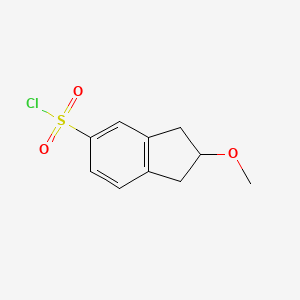

2-methoxy-2,3-dihydro-1H-indene-5-sulfonyl chloride

Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR (400 MHz, CDCl₃):

- δ 3.85 (s, 3H, OCH₃)

- δ 3.20–3.35 (m, 2H, H3)

- δ 2.80–2.95 (m, 2H, H2)

- δ 7.60 (d, J = 8.4 Hz, 1H, H6)

- δ 7.45 (d, J = 8.4 Hz, 1H, H7)

¹³C NMR (100 MHz, CDCl₃):

Fourier-Transform Infrared (FT-IR) Vibrational Assignments

| Peak (cm⁻¹) | Assignment |

|---|---|

| 1375, 1180 | Asymmetric/symmetric S=O stretching |

| 580 | S-Cl stretching |

| 1250 | C-O (methoxy) stretching |

| 3050 | Aromatic C-H stretching |

Properties

IUPAC Name |

2-methoxy-2,3-dihydro-1H-indene-5-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3S/c1-14-9-4-7-2-3-10(15(11,12)13)6-8(7)5-9/h2-3,6,9H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOFOJEUHYMIOSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC2=C(C1)C=C(C=C2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Route

The predominant and well-documented method for preparing 2-methoxy-2,3-dihydro-1H-indene-5-sulfonyl chloride involves the chlorosulfonation of the corresponding methoxy-substituted indene precursor, 2-methoxy-2,3-dihydro-1H-indene. The key reaction is the introduction of the sulfonyl chloride group at the 5-position of the indene ring by treatment with chlorosulfonic acid (ClSO3H).

$$

\text{2-methoxy-2,3-dihydro-1H-indene} + \text{ClSO}_3\text{H} \xrightarrow[\text{controlled temperature}]{\text{reaction}} \text{this compound}

$$

Detailed Reaction Conditions

- Starting Material: 2-methoxy-2,3-dihydro-1H-indene

- Reagent: Chlorosulfonic acid (ClSO3H)

- Temperature: Typically low and controlled temperatures to minimize side reactions and improve selectivity

- Duration: Several hours with continuous stirring to ensure complete reaction

- Solvent: Often neat chlorosulfonic acid or minimal solvent; some protocols may use inert solvents for better control

- Workup: Quenching with ice or water, followed by extraction and purification

Industrial Scale Considerations

- Continuous Flow Reactors: To optimize reaction kinetics and heat management, continuous flow reactors are employed industrially, allowing precise control over temperature and reaction time, improving yield and safety.

- Automated Handling: Large-scale synthesis involves automated reagent dosing and temperature monitoring.

- Purification: The crude sulfonyl chloride is purified by recrystallization or distillation to achieve high purity suitable for further synthetic applications.

Summary Table of Preparation Parameters

| Parameter | Description | Notes |

|---|---|---|

| Starting Material | 2-methoxy-2,3-dihydro-1H-indene | Commercially available or synthesized |

| Sulfonating Agent | Chlorosulfonic acid (ClSO3H) | Highly reactive, corrosive |

| Temperature Range | 0–10 °C (typically low temperature) | To avoid side reactions |

| Reaction Time | 2–6 hours | Dependent on scale and conditions |

| Solvent | Usually neat or minimal solvent | Sometimes dichloromethane or chloroform |

| Workup Procedure | Quenching with ice/water, extraction, drying | Essential to remove excess reagents |

| Purification | Recrystallization or distillation | Ensures product purity |

| Yield | Typically moderate to high (50–80%) | Depends on reaction control |

Research Findings and Observations

- Selectivity: Controlled temperature and slow addition of chlorosulfonic acid are critical to ensure sulfonyl chloride group introduction selectively at the 5-position of the indene ring without over-sulfonation or ring degradation.

- Side Reactions: Overheating or prolonged reaction times can lead to oxidation of the methoxy group or sulfonation at undesired positions.

- Purity: The final product often contains minor isomeric impurities (~5% para-isomer), which can be minimized by optimizing reaction parameters.

- Reactivity: The sulfonyl chloride group is highly reactive, enabling further derivatization into sulfonamides, sulfonates, and other functional derivatives.

Chemical Reactions Analysis

2-methoxy-2,3-dihydro-1H-indene-5-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

Oxidation and Reduction Reactions: The indene ring can undergo oxidation to form indanone derivatives, while reduction reactions can lead to the formation of dihydroindene derivatives.

Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.

Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and reducing agents (e.g., lithium aluminum hydride). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

- The compound serves as an important intermediate in the synthesis of various organic compounds, particularly pharmaceuticals and agrochemicals. Its ability to undergo nucleophilic substitution reactions allows it to form sulfonamide derivatives that are crucial in drug development.

Synthesis Methodology

- The typical synthesis involves the reaction of 2-methoxy-2,3-dihydro-1H-indene with chlorosulfonic acid under controlled conditions. This method ensures the selective formation of the sulfonyl chloride group, which is essential for its subsequent applications in organic synthesis.

Biological Applications

Biological Modifications

- In biological research, 2-methoxy-2,3-dihydro-1H-indene-5-sulfonyl chloride is utilized to modify biomolecules such as proteins and peptides. This modification aids in studying their structure and function, providing insights into biochemical pathways.

Therapeutic Potential

- The compound has been explored for its potential therapeutic applications:

- Retinoic Acid Receptor Modulation : It acts as an agonist for retinoic acid receptor alpha, influencing gene expression and cellular differentiation processes.

- Antimicrobial Properties : Derivatives of this compound exhibit significant antimicrobial activity against resistant bacterial strains, making it a candidate for new antibiotic development.

- Antioxidant Activity : It shows promise in reducing oxidative stress-related diseases through its antioxidant properties.

Interaction with Biological Targets

The compound interacts with several biological targets:

- Carbonic Anhydrase II Inhibition : This interaction suggests potential applications in drug design aimed at inhibiting this enzyme, which plays a crucial role in physiological processes such as acid-base balance.

Case Study 1: Antitumor Activity

In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. These findings indicate its potential as an anticancer agent by inducing apoptosis through specific molecular pathways involved in cell proliferation.

Case Study 2: Anti-inflammatory Effects

Research has shown that related compounds can significantly reduce leukocyte migration and the production of pro-inflammatory cytokines like interleukin-1β. This suggests potential therapeutic uses in treating inflammatory diseases.

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antimicrobial | Significant inhibitory effects on Gram-positive and Gram-negative bacteria |

| Anticancer | Induces apoptosis in cancer cells; potential for anticancer therapy |

| Anti-inflammatory | Reduces pro-inflammatory cytokines; potential use in inflammatory diseases |

| Retinoic Acid Modulation | Influences gene expression and cellular differentiation |

| Carbonic Anhydrase Inhibition | Potential applications in drug design targeting physiological processes |

Mechanism of Action

The mechanism of action of 2-methoxy-2,3-dihydro-1H-indene-5-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile. For example, in biological systems, the compound can modify amino acid residues in proteins, affecting their activity and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The reactivity and applications of 2-methoxy-2,3-dihydro-1H-indene-5-sulfonyl chloride are influenced by its substituents. Below is a comparative analysis with structurally related sulfonyl chlorides:

Physicochemical Properties

- Solubility : The methoxy group in the target compound improves solubility in dichloromethane, chloroform, and DMSO compared to indane-5-sulfonyl chloride .

- Thermal Stability : Ketone-substituted derivatives (e.g., 1-oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride) may decompose at lower temperatures due to the labile ketone group, whereas the methoxy analog is more thermally stable .

Biological Activity

2-Methoxy-2,3-dihydro-1H-indene-5-sulfonyl chloride is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C10H11ClO3S

- Molecular Weight : 246.71 g/mol

- Melting Point : 45-50 °C

- Boiling Point : 322.1 °C at 760 mmHg

- Density : 1.396 g/cm³

- Classification : Corrosive and irritant

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, revealing its potential as a therapeutic agent. Key areas of activity include:

- Retinoic Acid Receptor Modulation : The compound has been identified as a retinoic acid receptor alpha agonist, suggesting its role in gene expression modulation and cellular differentiation processes.

- Antimicrobial Properties : Research indicates that derivatives of this compound exhibit significant antimicrobial activity, which may be applicable in treating infections caused by resistant strains of bacteria.

- Antioxidant Activity : The compound shows promise in antioxidant applications, providing potential benefits in reducing oxidative stress-related diseases.

Interaction with Biological Targets

Recent studies have highlighted the interaction of this compound with specific enzymes and receptors:

- Carbonic Anhydrase II Inhibition : This interaction suggests potential applications in drug design aimed at inhibiting this enzyme, which is crucial in various physiological processes.

Case Studies

Several case studies have demonstrated the biological efficacy of this compound:

- Antitumor Activity : In vitro studies have shown that derivatives of the compound exhibit cytotoxic effects against cancer cell lines, indicating its potential as an anticancer agent .

- Anti-inflammatory Effects : Research exploring the anti-inflammatory properties of related compounds suggests that they can significantly reduce leukocyte migration and the production of pro-inflammatory cytokines such as interleukin-1β .

Comparative Analysis with Related Compounds

The following table summarizes key features and biological activities of this compound compared to structurally related compounds:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| This compound | C10H11ClO3S | Sulfonyl chloride functional group; methoxy substitution | Antimicrobial, antioxidant, anticancer |

| Indane-5-sulfonyl chloride | C9H9ClO2S | Lacks methoxy group | Limited biological activity |

| 6-Methoxyindole derivatives | C9H10N2O | Exhibits different biological activities | Used in medicinal chemistry |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-methoxy-2,3-dihydro-1H-indene-5-sulfonyl chloride, and how can regioselectivity challenges be addressed?

- Methodological Answer : The synthesis typically involves sulfonation of the indene scaffold followed by chlorination. For methoxy-substituted derivatives, regioselectivity is influenced by steric and electronic factors. Evidence from analogous compounds (e.g., 6-methoxy-2,3-dihydro-1H-indene-5-sulfonyl chloride ) suggests using controlled reaction conditions (e.g., low temperatures, inert atmosphere) to minimize isomerization. Characterization via -NMR and HPLC can confirm positional purity.

Q. How should researchers handle and store this compound to ensure stability during experiments?

- Methodological Answer : Sulfonyl chlorides are moisture-sensitive and prone to hydrolysis. Storage under anhydrous conditions (e.g., desiccator, argon atmosphere) at –20°C is recommended. Safety protocols from related sulfonyl chlorides (e.g., handling in fume hoods, PPE guidelines ) should be strictly followed to avoid degradation.

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Key techniques include:

- -NMR and -NMR to confirm methoxy and sulfonyl chloride positions.

- FT-IR for identifying S=O and S-Cl stretches (~1370 cm, ~550 cm).

- High-resolution mass spectrometry (HRMS) for molecular ion validation.

- HPLC with UV detection to assess purity (>95% recommended for synthetic intermediates ).

Advanced Research Questions

Q. How does the methoxy group at position 2 influence the reactivity of the sulfonyl chloride moiety in nucleophilic substitution reactions?

- Methodological Answer : The electron-donating methoxy group can deactivate the sulfonyl chloride toward nucleophilic attack. Computational studies (e.g., DFT calculations) may predict reaction sites, while experimental validation via competition reactions with amines or alcohols can quantify reactivity. Contrast with 6-methoxy isomers (e.g., ) highlights positional effects on reaction kinetics.

Q. What strategies resolve contradictions in reported yields for sulfonamide derivatives of this compound?

- Methodological Answer : Discrepancies often arise from solvent polarity, base selection, or residual moisture. Systematic optimization (e.g., using DMF vs. THF, varying equivalents of EtN) is critical. Parallel synthesis under anhydrous conditions (referencing ) and real-time monitoring via TLC or in-situ IR can improve reproducibility.

Q. How can the hydrolytic stability of this sulfonyl chloride be evaluated under varying pH conditions?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 2–12) at 25°C and 40°C. Monitor degradation via HPLC and quantify hydrolysis products (e.g., sulfonic acid). Data from analogous compounds (e.g., ) suggest higher stability in acidic media due to reduced nucleophilic attack.

Q. What computational tools are suitable for predicting the compound’s behavior in catalytic reactions?

- Methodological Answer : Molecular docking (e.g., AutoDock) and molecular dynamics simulations can model interactions with enzymes or catalysts. Density functional theory (DFT) calculations (e.g., Gaussian) assess transition states for sulfonamide formation. Validation via experimental kinetics (e.g., stopped-flow spectroscopy) is essential .

Safety and Best Practices

Q. What are the critical safety considerations when working with this compound?

- Methodological Answer :

- PPE : Acid-resistant gloves, goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation of toxic fumes (evidenced by safety protocols in ).

- Spill Management : Neutralize with sodium bicarbonate and adsorb with inert material.

- First Aid : Immediate rinsing with water for skin/eye contact; seek medical attention if ingested (referencing ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.